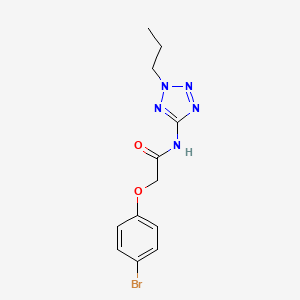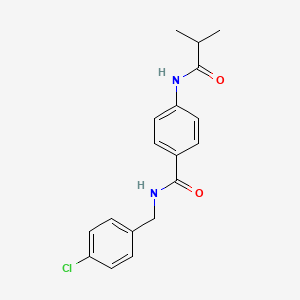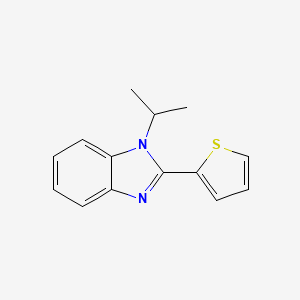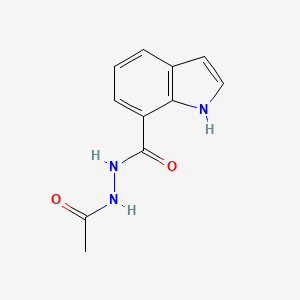![molecular formula C18H20N2O2S B5819454 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5819454.png)
3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide, also known as IMCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. IMCA is a thioamide derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
作用機序
The exact mechanism of action of 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and receptors in the body. For example, 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation. 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has also been shown to modulate the activity of certain receptors in the brain, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has been shown to exhibit a variety of biochemical and physiological effects, including anti-tumor activity, immunomodulatory effects, and effects on neurotransmitter activity. In addition, 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has been shown to have antioxidant and anti-inflammatory properties, suggesting that it may have potential applications in the treatment of a range of diseases.
実験室実験の利点と制限
One advantage of using 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide in lab experiments is that it has been extensively studied and has a well-characterized mechanism of action. In addition, 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide is relatively easy to synthesize and is commercially available. However, one limitation of using 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide is that its effects may be dose-dependent, meaning that the optimal dosage for a given experiment may need to be determined empirically.
将来の方向性
There are a number of potential future directions for research on 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide. One direction is to further investigate its anti-tumor activity and potential as a cancer treatment. Another direction is to explore its immunomodulatory effects and potential applications in the treatment of autoimmune diseases. Additionally, further research could be done to better understand its effects on neurotransmitter activity and potential applications in the treatment of psychiatric disorders. Finally, the development of new methods for synthesizing 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide and related compounds could lead to the discovery of new drugs with a range of potential applications.
合成法
3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide can be synthesized using a variety of methods, including the reaction of 3-isopropoxyaniline with carbon disulfide and 3-methylbenzenesulfonyl chloride. The resulting product can then be treated with an acid to yield the final compound. Other methods for synthesizing 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide have also been reported in the literature.
科学的研究の応用
3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has been studied for its potential applications in a variety of research areas, including cancer research, immunology, and neuroscience. In cancer research, 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for further study as a potential cancer treatment. In immunology, 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has been shown to modulate the activity of immune cells, suggesting that it may have potential applications in the treatment of autoimmune diseases. In neuroscience, 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has been shown to affect the activity of certain neurotransmitters, making it a promising candidate for the development of new drugs for the treatment of psychiatric disorders.
特性
IUPAC Name |
N-[(3-methylphenyl)carbamothioyl]-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12(2)22-16-9-5-7-14(11-16)17(21)20-18(23)19-15-8-4-6-13(3)10-15/h4-12H,1-3H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFWMHNFIKYFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5819372.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5819377.png)

![diethyl 5-{[(2-methoxyphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819396.png)


![methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5819423.png)

![2-(4-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5819436.png)
![1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone](/img/structure/B5819444.png)
![N-{3,5-dichloro-2-[(3-methylbenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5819445.png)
![3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid](/img/structure/B5819448.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-pyridinecarbohydrazide](/img/structure/B5819461.png)
![2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5819467.png)